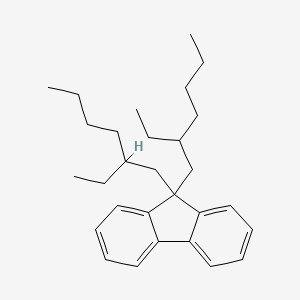
9,9-Bis(2-ethylhexyl)fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis(2-ethylhexyl)fluorene is a polyfluorene-based compound known for its unique properties, particularly in the field of optoelectronics. This compound is characterized by its light-emitting capabilities, making it a valuable material in the development of polymer light-emitting diodes (PLEDs) and other photonic devices .
Métodos De Preparación
The synthesis of 9,9-Bis(2-ethylhexyl)fluorene typically involves the Horner-Emmons coupling reaction. This method ensures the formation of defect-free poly(this compound-2,7-vinylene), which is crucial for its application in light-emitting devices . The reaction conditions include the use of specific catalysts and solvents to achieve high yields and molecular weights. Industrial production methods often involve large-scale reactions under controlled environments to maintain the quality and consistency of the product .
Análisis De Reacciones Químicas
9,9-Bis(2-ethylhexyl)fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids and other coupling agents . The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its light-emitting properties are exploited in imaging and diagnostic tools. Industrially, 9,9-Bis(2-ethylhexyl)fluorene is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 9,9-Bis(2-ethylhexyl)fluorene involves its ability to emit light when subjected to electrical stimulation. This is due to the π-conjugated system within the molecule, which allows for efficient electron transport and light emission. The molecular targets and pathways involved include the interaction with specific receptors and the activation of photonic pathways .
Comparación Con Compuestos Similares
Compared to other similar compounds, such as poly(9,9-dialkylfluorene) and poly(9,9-di-n-hexylfluorene), 9,9-Bis(2-ethylhexyl)fluorene stands out due to its higher luminescence efficiency and stability . Similar compounds include poly(this compound-2,7-vinylene) and poly(9,9-di-n-hexylfluorene), which share some properties but differ in their specific applications and performance .
Propiedades
IUPAC Name |
9,9-bis(2-ethylhexyl)fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-5-9-15-23(7-3)21-29(22-24(8-4)16-10-6-2)27-19-13-11-17-25(27)26-18-12-14-20-28(26)29/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVFJKHTNWDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=CC=CC=C2C3=CC=CC=C31)CC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407955 |
Source


|
| Record name | 9,9-bis(2-ethylhexyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367524-07-0 |
Source


|
| Record name | 9,9-bis(2-ethylhexyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














